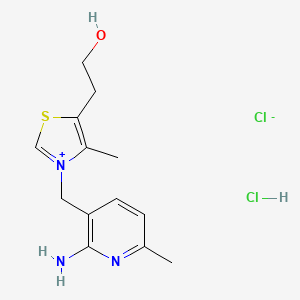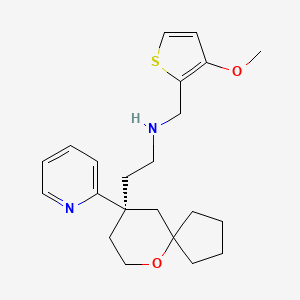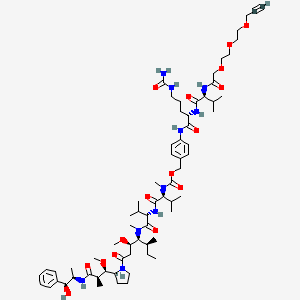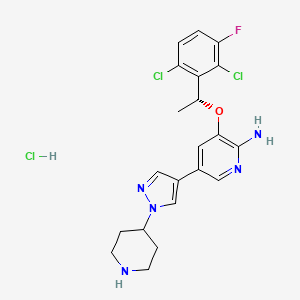![molecular formula C19H29N3O2 B1139292 2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester CAS No. 1190215-03-2](/img/no-structure.png)
2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester” is a complex organic molecule that contains an adamantane structure, an imidazole ring, and a propionic acid methyl ester group .
Molecular Structure Analysis
The adamantane structure is a rigid, three-dimensional structure composed of four fused cyclohexane rings in the “armchair” configuration. The imidazole ring is a five-membered ring consisting of two nitrogen atoms and three carbon atoms . The propionic acid methyl ester group consists of a two-carbon chain (propionic acid) attached to a methoxy group (methyl ester) .Chemical Reactions Analysis
The reactivity of this compound could be quite complex due to the presence of several different functional groups. The imidazole ring is known to participate in various chemical reactions, particularly as a base . The adamantane structure is typically quite unreactive due to its highly symmetric, three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the adamantane structure is typically lipophilic (fat-soluble), while the imidazole ring and propionic acid methyl ester group could confer more polar characteristics .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
In the field of chemical synthesis, 2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester and related compounds have been explored for various reactions. For example, research demonstrates the reaction of adamantan-1-ylmethylamine with methyl esters leading to the formation of specific amides and esters resistant to aminolysis (Novakov et al., 2017). Additionally, derivatives of adamantan-1-ylmethylamine have been used in the hydroxylation of alkanes, highlighting their potential as catalysts in organic synthesis (Sankaralingam & Palaniandavar, 2014).
Structural and Molecular Analysis
The adamantyl group, a component of these compounds, is also of interest in structural and molecular studies. Research on adamantyl derivatives, such as 2-methyl-1-phenylpyridine-4-one-3-yl adamantan-1ylethanoate, has contributed to understanding the crystal and molecular structures of such compounds, which can be pivotal in drug design and other applications (Petrović Peroković et al., 2013).
Biological Activity and Drug Design
Research into compounds containing the adamantyl group has shown significant potential in biological activity and drug design. For instance, studies on derivatives like 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles have revealed their potential as anti-Tuberculosis agents, suggesting the possible biomedical applications of these compounds (Anusha et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1190215-03-2 |
|---|---|
Molekularformel |
C19H29N3O2 |
Molekulargewicht |
331.45 |
IUPAC-Name |
methyl 2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C18H27N3O2/c1-23-17(22)16(5-15-9-19-11-21-15)20-10-18-6-12-2-13(7-18)4-14(3-12)8-18/h9,11-14,16,20H,2-8,10H2,1H3,(H,19,21) |
SMILES |
COC(=O)C(CC1=CN=CN1)NCC23CC4CC(C2)CC(C4)C3 |
Synonyme |
methyl (2R)-2-[1-(1-adamantyl)ethylamino]-3-(4H-imidazol-4-yl)propanoate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide](/img/structure/B1139215.png)



![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)



![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)

